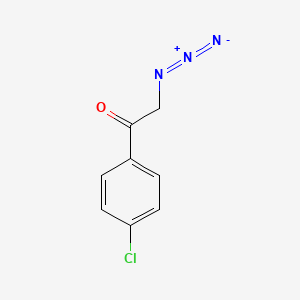
2-Azido-1-(4-chlorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-1-(4-chlorophenyl)ethanone is a chemical compound that serves as an intermediate in the synthesis of various azo and azido derivatives. These derivatives are of significant interest in the field of drug discovery and pharmaceutical chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of azido derivatives, such as 2-azido-1-arylethanols, can be achieved through the enzymatic reduction of alpha-azidoacetophenone derivatives. This process utilizes recombinant enzymes like carbonyl reductase from Candida magnoliae or alcohol dehydrogenase from Saccharomyces cerevisiae to produce optically pure compounds . Additionally, azo compounds can be prepared by reacting 2-hydroxyacetophenone with aniline or its substituted derivatives, which then undergo various spectroscopic characterizations to confirm their structures .
Molecular Structure Analysis
The molecular structure of azo derivatives synthesized from 2-hydroxyacetophenone has been characterized using techniques such as IR, UV-Vis, 1H NMR, and 13C NMR spectroscopy. Some of these compounds have also been analyzed using X-ray diffraction studies to determine their solid-state structures . The azo form of these compounds is favored, as indicated by IR analysis, while UV-Vis analysis suggests the presence of both azo and ionic forms in solution, depending on the solvent used .
Chemical Reactions Analysis
The azo compounds exhibit different forms based on the solvent environment. In basic solvents like DMF and DMSO, the compounds exist in both azo and ionic forms, whereas in solvents like EtOH and CHCl3, they are present only in the azo form . The 2-azido-1-(4-chlorophenyl)ethanols can further react with alkynes using click chemistry to yield triazole-containing beta-blocker analogues, which are of interest due to their potential as beta-adrenergic receptor blockers .
Physical and Chemical Properties Analysis
While the physical properties of 2-Azido-1-(4-chlorophenyl)ethanone are not explicitly detailed in the provided papers, the chemical properties can be inferred from the synthesis and molecular structure analyses. The optically pure 2-azido-1-arylethanols exhibit high yields and excellent optical purity, which is crucial for the pharmacological activity of the resulting beta-blocker analogues . The azo derivatives' properties are influenced by their molecular structure, which can be manipulated through the choice of solvents and reaction conditions .
科学的研究の応用
Synthesis and Medicinal Applications
2-Azido-1-(4-chlorophenyl)ethanone has been explored in the synthesis of various bioactive compounds. For instance, Ankati et al. (2008) demonstrated the synthesis of optically pure 2-azido-1-arylethanols, including 2-Azido-1-(4-chlorophenyl)ethanol, using enzymatic reduction. These compounds were further used to create triazole-containing beta-blocker analogs with potential biological activity (Ankati et al., 2008).
Moskvina et al. (2015) developed a method for preparing isoflavones using 1-(2,4-dihydroxyphenyl)ethanone or 1-(2-hydroxy-4-methoxyphenyl)ethanone, which are related to 2-Azido-1-(4-chlorophenyl)ethanone, highlighting its role in heterocyclic chemistry (Moskvina et al., 2015).
Biocatalysis and Pharmaceutical Intermediates
The compound has been used in the field of biocatalysis. Miao et al. (2019) reported the biotransformation of a similar compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone, to a chiral intermediate of the antifungal agent Miconazole, demonstrating its importance in pharmaceutical synthesis (Miao et al., 2019).
Li De-liang (2010) synthesized 2-Chloro-1-(4-chlorophenyl) ethanone, a structurally related compound, highlighting the versatility of this chemical class in synthetic chemistry (Li De-liang, 2010).
Anti-Inflammatory and Antimicrobial Applications
Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, closely related to 2-Azido-1-(4-chlorophenyl)ethanone, demonstrating their potential anti-inflammatory properties (Karande & Rathi, 2017).
Wanjari (2020) explored the antimicrobial activity of a compound synthesized from 4-chlorophenol, akin to 2-Azido-1-(4-chlorophenyl)ethanone, underscoring its relevance in developing antimicrobial agents (Wanjari, 2020).
Catalysis and Chemical Synthesis
Further, Ni et al. (2012) studied the asymmetric reduction of a similar compound, 2-chloro-1-(3-chlorophenyl)ethanone, highlighting the role of such compounds in catalysis and synthesis of pharmaceutical intermediates (Ni et al., 2012).
特性
IUPAC Name |
2-azido-1-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWGORFLXHAAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)
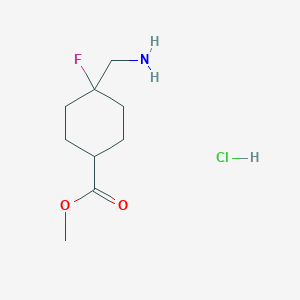
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)
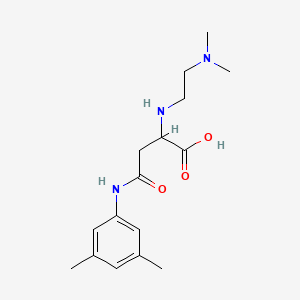
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2524319.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)
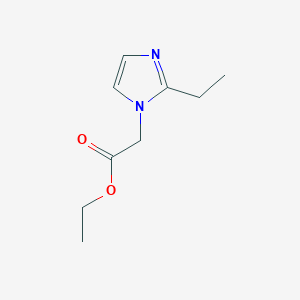
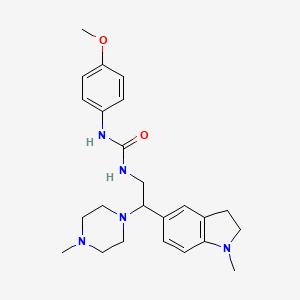
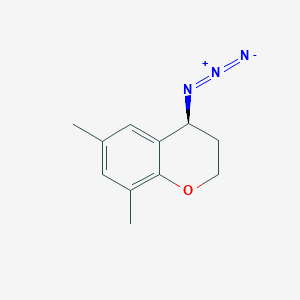

![3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2524330.png)
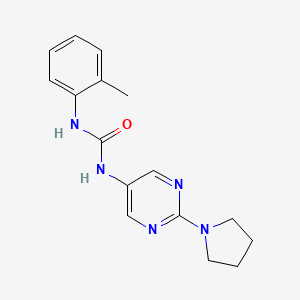
![(5-chlorothiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524332.png)
